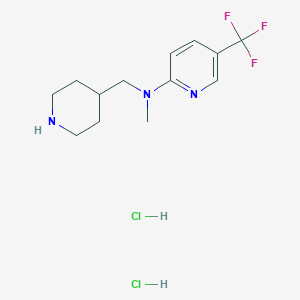

N-Methyl-N-(piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride

Descripción

N-Methyl-N-(piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride is a synthetic organic compound characterized by a pyridine core substituted with a trifluoromethyl group at the 5-position and a methyl-piperidinylmethylamine moiety at the 2-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research. The trifluoromethyl group contributes to electron-withdrawing effects, while the piperidine ring introduces basicity and conformational flexibility, critical for interactions with biological targets .

Propiedades

IUPAC Name |

N-methyl-N-(piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N3.2ClH/c1-19(9-10-4-6-17-7-5-10)12-3-2-11(8-18-12)13(14,15)16;;/h2-3,8,10,17H,4-7,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYHIZLRGCQCRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCNCC1)C2=NC=C(C=C2)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride typically involves multiple steps. One common method starts with the reaction of piperidine with an appropriate trifluoromethylated pyridine derivative under controlled conditions. The reaction may involve the use of reagents such as trifluoromethylating agents and methylating agents to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the specific conditions required for the synthesis. The process may also include purification steps to ensure the final product meets the required purity standards.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds with similar structural frameworks exhibit anticancer activities. For instance, derivatives of trifluoromethyl pyrimidine have shown promising results against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations as low as 5 µg/ml . The presence of the trifluoromethyl group is believed to enhance the lipophilicity and metabolic stability of these compounds, making them suitable candidates for further development.

Antifungal Activity

Compounds bearing similar functional groups have also demonstrated antifungal properties. Certain derivatives have been tested against fungi such as Botrytis cinerea and Sclerotinia sclerotiorum, showing inhibition rates comparable to established antifungal agents . These findings suggest that N-Methyl-N-(piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride may possess similar antifungal efficacy.

Agrochemical Applications

The trifluoromethyl group is known for its ability to enhance biological activity and stability in agrochemical formulations. Compounds with this moiety have been explored for their insecticidal and herbicidal activities. For example, research has shown that certain trifluoromethyl-containing compounds exhibit moderate insecticidal activity against pests like Mythimna separata and Spodoptera frugiperda at concentrations around 500 µg/ml . This indicates potential applications in crop protection.

Biochemical Research

Enzyme Inhibition

Compounds similar to this compound have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, some studies have focused on inhibitors of 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in glucocorticoid metabolism and is linked to metabolic syndrome conditions such as obesity and type 2 diabetes . Such applications highlight the compound's potential in therapeutic strategies targeting metabolic disorders.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of trifluoromethyl pyridine derivatives is essential for optimizing their pharmacological profiles. By systematically modifying the piperidine and pyridine components, researchers can identify key structural features that enhance biological activity while minimizing toxicity. This approach has been successfully employed in developing novel compounds with improved efficacy against various biological targets .

Summary of Key Findings

Mecanismo De Acción

The mechanism by which N-Methyl-N-(piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Molecular Targets and Pathways: The compound may interact with various receptors, enzymes, or other proteins, leading to changes in cellular processes. The exact targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Pyridine Frameworks

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride

- Structure : Features a chloro substituent at the 3-position of the pyridine ring and lacks the N-methyl-piperidinylmethyl group.

- Molecular Weight : 316.15 g/mol (vs. target compound’s ~347.7 g/mol).

- The chloro substituent may alter electronic properties and binding affinity in receptor interactions .

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride

- Structure : Contains a 5-chloro-pyridin-2-amine group linked to a piperidine ring.

- Molecular Formula : C₁₀H₁₄Cl₂N₃ (vs. C₁₃H₁₈Cl₂F₃N₃ for the target compound).

- Key Differences : Lacking the trifluoromethyl group and N-methyl-piperidinylmethyl substitution, this compound exhibits reduced metabolic stability and altered pharmacokinetics. The simpler structure may limit its utility in applications requiring strong electron-withdrawing effects .

Trifluoromethylpyridine Derivatives

Fluazinam (3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine)

- Structure : Contains dual trifluoromethyl groups and nitro substituents.

- Key Differences : The nitro groups increase electron deficiency, enhancing reactivity but also toxicity. The dual trifluoromethyl groups improve stability but raise molecular weight (493.1 g/mol), reducing solubility compared to the target compound .

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine

- Structure : Features a trimethylsilyl-ethynyl group at the 3-position.

- Molecular Weight : 258.32 g/mol.

- Key Differences : The ethynyl group introduces steric hindrance and silicon-based hydrophobicity, differing from the target compound’s amine-piperidine pharmacophore. This structural variation impacts both solubility and biological target specificity .

Pharmacologically Relevant Piperidine Derivatives

N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride

Comparative Analysis Table

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| Target Compound | C₁₃H₁₈Cl₂F₃N₃ | 5-CF₃, N-Me-piperidinylmethyl | ~347.7 | Pharmaceutical research |

| (3-Chloro-5-CF₃-pyridin-2-yl)-piperidinylamine HCl | C₁₁H₁₄Cl₂F₃N₃ | 3-Cl, 5-CF₃, piperidine | 316.15 | Agrochemical intermediates |

| 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine diHCl | C₁₀H₁₄Cl₂N₃ | 5-Cl, piperidine | 272.14 | Bioactive scaffold studies |

| Fluazinam | C₁₃H₄Cl₂F₆N₄O₄ | 3-Cl, 5-CF₃, 2,6-NO₂ | 493.1 | Fungicide |

Research Findings and Implications

- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances stability and influences binding to electron-deficient targets, a property shared with Fluazinam but absent in simpler chloro derivatives .

- Salt Forms : The dihydrochloride salt improves aqueous solubility, a feature critical for bioavailability in drug development and shared with compounds like 5-chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride .

Actividad Biológica

N-Methyl-N-(piperidin-4-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H16F3N3·2HCl

- Molecular Weight : 307.26 g/mol

- CAS Number : 884507-35-1

- Structure : The compound features a pyridine ring substituted with trifluoromethyl and piperidine moieties, contributing to its unique biological properties.

Research indicates that compounds containing trifluoromethyl-pyridine structures often exhibit significant biological activities due to their ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes critical for bacterial survival, such as phosphopantetheinyl transferases (PPTases), which are essential for bacterial cell viability and virulence .

- Antibacterial Properties : The compound may exhibit antibacterial activity by targeting bacterial metabolism without significantly affecting human cells, as seen in related studies where similar structures demonstrated selective antibacterial effects .

- CNS Activity : Research on related compounds suggests potential modulatory effects on central nervous system (CNS) receptors, particularly metabotropic glutamate receptors (mGluR5), which are implicated in various neurological disorders .

Biological Activity Data

| Biological Activity | Reference |

|---|---|

| Antibacterial Effects | |

| Enzyme Inhibition (PPTase) | |

| CNS Modulation (mGluR5) |

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that compounds similar to this compound exhibited submicromolar inhibition of bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism involved the inhibition of Sfp-PPTase, crucial for bacterial secondary metabolism.

- CNS Modulation : Compounds with structural similarities have shown promise in modulating mGluR5 activity. For instance, selective positive allosteric modulators have been identified that enhance glutamate-induced receptor activation, suggesting therapeutic applications in anxiety and schizophrenia .

- Anticancer Potential : Research indicates that pyridine derivatives can inhibit cancer cell proliferation. For instance, certain trifluoromethyl-pyridine derivatives have demonstrated growth inhibition in breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming standard treatments like 5-Fluorouracil .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing this compound, and what parameters critically influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, amidation, and salt formation. For example, similar pyridine derivatives are synthesized via Suzuki coupling or Buchwald-Hartwig amination to introduce the piperidine and trifluoromethyl groups . Key parameters include reaction temperature (e.g., 60–80°C for amidation), solvent polarity (DMF or THF), and stoichiometric control of methylating agents. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is critical to achieving >95% purity .

Q. Which analytical techniques are recommended for characterizing structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and salt formation (e.g., dihydrochloride protons at δ 10–12 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

- X-ray Crystallography : SHELXL software refines crystal structures, resolving intramolecular interactions like hydrogen bonding (e.g., N–H⋯Cl in similar compounds) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Methodological Answer :

- In Vitro Assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) to screen against kinase panels (e.g., EGFR, VEGFR). IC₅₀ values are derived from dose-response curves .

- Microbiological Testing : Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans) .

- Structural-Activity Relationship (SAR) : Modify the piperidine or trifluoromethyl groups and compare bioactivity to identify critical pharmacophores .

Q. What strategies resolve conflicting data on the compound’s biological activity across studies?

- Methodological Answer :

- Orthogonal Assays : Validate antifungal activity using both agar diffusion and liquid culture assays to rule out method-specific artifacts .

- Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values) and apply statistical models (e.g., random-effects) to assess reproducibility .

- Crystallographic Validation : Compare binding modes in protein-ligand co-crystal structures (if available) to confirm mechanistic hypotheses .

Q. What computational methods predict binding affinity and interaction with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide screens against target proteins (e.g., fungal CYP51), prioritizing poses with hydrogen bonds to active-site residues .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER evaluates stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and binding free energy (MM/PBSA) .

- Quantum Mechanics (QM) : Gaussian 16 calculates electrostatic potential surfaces to rationalize trifluoromethyl group’s electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.